N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a furan ring, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets. The furan ring and oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: A precursor in the synthesis of the target compound.
3-(3-Methylphenyl)-1,2,4-oxadiazole: Another precursor used in the synthesis.
N-(Furan-2-ylmethyl)-3-phenylpropanamide: A structurally similar compound with a phenyl group instead of the methylphenyl group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-4-2-5-13(10-12)17-19-16(23-20-17)8-7-15(21)18-11-14-6-3-9-22-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESPQARXKBRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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